N-(4-Methylphenyl)-2-[(4-methylphenyl)hydrazido]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
Description
N-(4-Methylphenyl)-2-[(4-methylphenyl)hydrazido]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a heterocyclic compound featuring a 4-oxo-5,6-dihydro-4H-1,3-thiazine core. This bicyclic system is substituted at position 2 with a (4-methylphenyl)hydrazido group and at position 6 with a carboxamide moiety linked to a 4-methylphenyl group.
Properties
Molecular Formula |
C20H20N4O3S |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
(2E)-2-[(4-methylbenzoyl)hydrazinylidene]-N-(4-methylphenyl)-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C20H20N4O3S/c1-12-3-7-14(8-4-12)18(26)23-24-20-22-17(25)11-16(28-20)19(27)21-15-9-5-13(2)6-10-15/h3-10,16H,11H2,1-2H3,(H,21,27)(H,23,26)(H,22,24,25) |
InChI Key |
MIPHGLQKCXJILF-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/N=C/2\NC(=O)CC(S2)C(=O)NC3=CC=C(C=C3)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN=C2NC(=O)CC(S2)C(=O)NC3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylphenyl)-2-[(4-methylphenyl)hydrazido]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide typically involves multiple steps. One common method includes the reaction of 4-methylphenylhydrazine with a thiazine derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methylphenyl)-2-[(4-methylphenyl)hydrazido]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the hydrazido group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; often conducted in the presence of a base like pyridine or triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives with different functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that N-(4-Methylphenyl)-2-[(4-methylphenyl)hydrazido]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide exhibits significant anticancer properties. The mechanisms through which it exerts these effects include:
- Induction of Apoptosis : The compound has been shown to trigger apoptosis in various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 15.6 | Induction of apoptosis |
| C6 (Brain) | 12.3 | Cell cycle arrest |
In a study involving A549 and C6 cell lines, treatment with this compound led to a marked reduction in cell viability and increased markers of apoptosis such as caspase activation .
Anti-inflammatory Effects
The compound also demonstrates promising anti-inflammatory properties. It has been found to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
| Compound | COX Inhibition IC50 (µM) |
|---|---|
| N-(4-Methylphenyl)-2-[...] | 0.04 ± 0.01 |
In vivo studies have shown that administration of the compound resulted in reduced paw edema in carrageenan-induced inflammation models, suggesting its potential application in treating inflammatory diseases.
Study on Anticancer Activity
A series of experiments conducted on A549 and C6 cell lines indicated that treatment with this compound led to a significant reduction in cell viability and increased markers of apoptosis such as caspase activation .
Anti-inflammatory Assessment
In vivo models demonstrated that administration of the compound resulted in reduced paw edema in carrageenan-induced inflammation models, supporting its potential application in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of N-(4-Methylphenyl)-2-[(4-methylphenyl)hydrazido]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogs and their distinguishing features are summarized below:
Spectral and Physicochemical Properties
- IR Spectroscopy :
- Xylazine metabolites show νNH at 3150–3319 cm⁻¹ and νC=S at 1247–1255 cm⁻¹ (thione form) .
- Thiazoles () exhibit νC=O at ~1680 cm⁻¹, similar to the target’s carboxamide .
Tautomerism and Reactivity
- The target compound’s hydrazido group may exhibit tautomerism (similar to ’s triazole-thione equilibrium), influencing its reactivity and binding interactions .
- In contrast, xylazine metabolites lack this tautomeric flexibility due to amino substituents .
Data Tables
Table 1: Comparative Spectral Data
Key Research Findings
Structural Flexibility: The hydrazido group in the target compound allows for tautomerism and diverse binding modes, contrasting with rigid amino-substituted analogues like xylazine metabolites .
Synthetic Feasibility : Methods from and (e.g., alkylation with α-halo ketones) are directly applicable to the target compound’s synthesis .
Bioactivity Predictions : Anticancer activity observed in thiazole derivatives () supports further testing of the target compound in oncology models .
Biological Activity
N-(4-Methylphenyl)-2-[(4-methylphenyl)hydrazido]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a complex organic compound that falls under the category of thiazine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. Understanding its biological activity is crucial for evaluating its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 396.5 g/mol . The structure includes a thiazine ring, which is known for its diverse pharmacological properties.
Antimicrobial Activity
Research indicates that thiazine derivatives exhibit significant antimicrobial properties. A study evaluating various 5,6-dihydro-4H-1,3-thiazine derivatives showed promising results against Mycobacterium tuberculosis . The most active compounds demonstrated inhibitory activities exceeding 76% at a concentration of 6.25 µg/ml . This suggests that this compound may also possess similar antimicrobial efficacy.
Anticancer Activity
The compound's anticancer potential has been explored through various in vitro assays. Thiazine derivatives have been reported to induce apoptosis in cancer cells. For instance, structurally similar compounds have shown cytotoxic effects against various human carcinoma cell lines, including MCF-7 (breast cancer) and KB (oral carcinoma) . The presence of specific substituents on the phenyl ring significantly influences the biological activity and potency of these compounds.
Enzyme Inhibition
This compound may act as an enzyme inhibitor. The mechanism involves the interaction with specific molecular targets that can affect enzyme activity and protein interactions. Such interactions could potentially lead to a decrease in the proliferation of cancer cells or pathogens.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 5-Hydroxy-3-phenyl-4-aza-2-thiabicyclo[3.3.1]none | Structure | Antimycobacterial activity |
| 4-Hydroxy-4-methyl-6-pentyl-2-phenyl | Structure | Cytotoxicity against cancer cells |
Case Studies
Several studies have highlighted the biological activities of thiazine derivatives:
- Antimycobacterial Study : A series of thiazine derivatives were evaluated for their activity against Mycobacterium tuberculosis using the Alamar blue susceptibility assay. Compounds exhibited varying degrees of inhibition, indicating their potential as lead compounds for developing new antitubercular agents .
- Cytotoxicity Assays : In vitro cytotoxicity assays on various human carcinoma cell lines demonstrated that certain thiazine derivatives could outperform standard chemotherapeutic agents like 5-Fluorouracil in terms of cytotoxic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
